molecular formula C25H18Cl2N2O3S B4862579 2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B4862579
M. Wt: 497.4 g/mol
InChI Key: HMJCLQRAZGMQDC-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolo-Benzimidazole Core: This is usually achieved through a cyclization reaction involving a benzimidazole derivative and a thioamide.

    Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,6-dichlorobenzyl chloride under basic conditions.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application but often involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its specific combination of functional groups and its unique structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O3S/c1-2-31-22-12-15(10-11-21(22)32-14-16-17(26)6-5-7-18(16)27)13-23-24(30)29-20-9-4-3-8-19(20)28-25(29)33-23/h3-13H,2,14H2,1H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCLQRAZGMQDC-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Reactant of Route 2
Reactant of Route 2
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Reactant of Route 3
Reactant of Route 3
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Reactant of Route 5
Reactant of Route 5
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Reactant of Route 6
Reactant of Route 6
2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

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